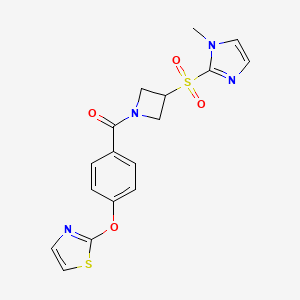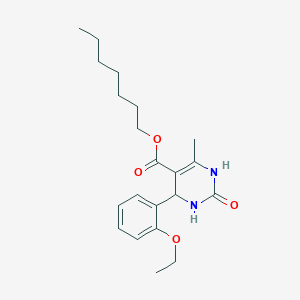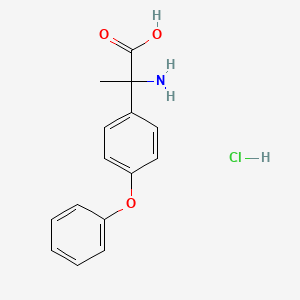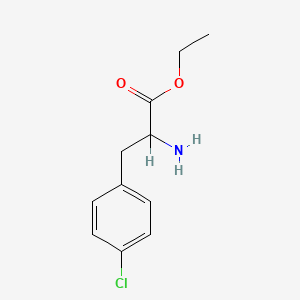
(2S,4R)-4-methylazetidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2S,4R)-4-methylazetidine-2-carboxylic acid” is a chemical compound with the CAS Number: 2241129-92-8. It has a molecular weight of 115.13 .
Molecular Structure Analysis
The IUPAC Name for this compound is this compound. The InChI Code for this compound is 1S/C5H9NO2/c1-3-2-4 (6-3)5 (7)8/h3-4,6H,2H2,1H3, (H,7,8)/t3-,4+/m1/s1 .Aplicaciones Científicas De Investigación
Synthesis and Molecular Weight Studies
The compound (2S,4R)-4-methylazetidine-2-carboxylic acid has been utilized in the synthesis of novel isomeric analogs of dl-proline, contributing to the formation of abnormally high molecular weight polypeptides. This process involves the reaction of α,β-dibromo carbonyl ester with benzylamine, followed by hydrolysis and catalytic hydrogenation to yield the title compound (Soriano, Podraza, & Cromwell, 1980).
Glycosidase Inhibitory Activity
Azetidine iminosugars synthesized from d-glucose, including (2S,3R)-3-hydroxy-N-methylazetidine-2-carboxylic acid, have shown significant inhibitory activity against amyloglucosidase from Aspergillus niger. These compounds, derived through intramolecular Mitsunobu reactions, offer potential insights into enzyme inhibition mechanisms (Lawande et al., 2015).
Rotational Barriers in Isomerization
Studies on rotational barriers for cis/trans isomerization of various proline analogues, including (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, have been conducted using dynamic 1H NMR spectroscopy. These investigations are crucial for understanding the structural dynamics of these compounds (Kern, Schutkowski, & Drakenberg, 1997).
Non-Proteinogenic Amino Acid Applications
The synthesis of 3-hydroxyazetidine carboxylic acids from D-glucose, including derivatives of this compound, has been shown to provide valuable non-proteinogenic amino acids. These compounds are stable at acidic and neutral pH and have applications in peptide isosteres, potentially useful in medicinal chemistry (Glawar et al., 2013).
Antibacterial Agent Synthesis
The stereochemical purity of azetidinylquinolones, including those containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety, has been explored to understand the effects of chirality on potency and in vivo efficacy. This research has implications for the development of novel antibacterial agents (Frigola et al., 1995).
Plant and Bacterial Studies
Azetidine-2-carboxylic acid, a proline analogue, has been used in studies of proline metabolism and protein conformation in organisms like Arabidopsis thaliana and Escherichia coli. This research is significant for understanding biochemical pathways in different life forms (Verbruggen, van Montagu, & Messens, 1992).
Safety and Hazards
Propiedades
IUPAC Name |
(2S,4R)-4-methylazetidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-3-2-4(6-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3-,4+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNCIIYYAHQDGZ-DMTCNVIQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-ethoxyethyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2534559.png)
![N-Methyl-N-[2-[2-(4-methylpiperidine-1-carbonyl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2534560.png)

![N-(4-chlorobenzyl)-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2534563.png)



![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)indolizine-2-carboxamide](/img/structure/B2534570.png)
![N-(4-methoxyphenyl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2534571.png)




